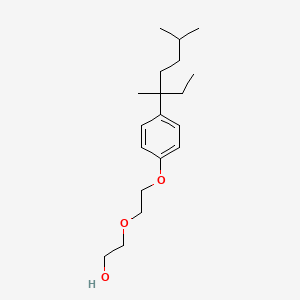

4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate

Beschreibung

BenchChem offers high-quality 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3/c1-5-19(4,11-10-16(2)3)17-6-8-18(9-7-17)22-15-14-21-13-12-20/h6-9,16,20H,5,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEUZASFOXCTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675863 | |

| Record name | 2-{2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethoxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-38-5, 1173021-42-5 | |

| Record name | 2-{2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethoxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethoxy}ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173021-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate, a specific isomer within the broader class of nonylphenol ethoxylates (NPEs). While this particular isomer is not extensively studied individually, its chemical properties and biological implications can be largely understood through the well-documented characteristics of NPEs. This document synthesizes available data to offer insights into its structure, synthesis, physicochemical properties, and potential applications, with a strong emphasis on the scientific rationale behind these characteristics.

Introduction: Understanding the Molecular Landscape

4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate is a non-ionic surfactant. Its structure consists of a hydrophobic branched nonylphenol group and a short hydrophilic diethoxylate chain.[1][2] The specific branching of the nonyl group (3',6'-dimethyl-3'-heptyl) influences its physical properties and, to some extent, its environmental fate. Like other nonylphenol ethoxylates, it is produced through the ethoxylation of its corresponding phenol.[1][3]

Nonylphenol ethoxylates, as a class, have been widely used in various industrial and consumer products for their excellent surfactant properties, including as detergents, emulsifiers, and wetting agents.[1][2][4][5] However, their use has come under scrutiny due to environmental and health concerns, primarily related to their degradation products.[6][7][8]

Physicochemical Properties: A Data-Driven Analysis

| Property | Inferred Value/Characteristic | Rationale & References |

| Molecular Formula | C23H40O3 | Based on the structure of 4-(3',6'-dimethyl-3'-heptyl)phenol (C15H24O) and the addition of two ethylene oxide units (C4H8O2).[9][10] |

| Appearance | Clear to pale yellow viscous liquid | Nonylphenol ethoxylates with a low number of ethoxylate units are typically liquids at room temperature.[4][11][12] |

| Solubility | Poorly soluble in water; Soluble in organic solvents | With only two ethoxylate units, the hydrophobic nonylphenol portion dominates, leading to limited water solubility. Water solubility of NPEs increases with the length of the ethoxylate chain.[4][12] |

| Stability | Stable under normal conditions | Generally stable but can degrade in the environment to form nonylphenols.[4] |

Synthesis and Mechanism: The Ethoxylation Process

The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate follows a well-established industrial process for producing alkylphenol ethoxylates.[13][14]

Synthesis Workflow

The synthesis is a two-step process:

-

Alkylation of Phenol: Phenol is alkylated with a branched nonene (in this case, an isomer that will yield the 3,6-dimethyl-3-heptyl group) in the presence of an acid catalyst.[3][15]

-

Ethoxylation: The resulting 4-(3',6'-Dimethyl-3'-heptyl)phenol is then reacted with ethylene oxide in the presence of a base catalyst, typically an alkali metal hydroxide.[1][3][16] The degree of ethoxylation is controlled by the stoichiometry of the reactants.

Caption: Synthesis workflow for 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate.

Mechanistic Insights

The ethoxylation reaction proceeds via a nucleophilic ring-opening of ethylene oxide. The phenoxide ion, formed by the deprotonation of the phenol by the base catalyst, acts as the nucleophile. This process is repeated to add subsequent ethylene oxide units.

Analytical Characterization

The characterization of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate would typically involve a combination of chromatographic and spectroscopic techniques. Given its use as an analytical standard in its isotopically labeled form, methods for its detection are well-established.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the analysis of nonylphenol ethoxylates in environmental samples.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the different ethoxymers of nonylphenol ethoxylates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure of the specific isomer and the length of the ethoxylate chain.

Applications and Research Interest

While specific applications for this exact isomer are not detailed, its properties as a non-ionic surfactant make it potentially useful in:

-

Detergents and Cleaners: For its ability to emulsify oils and greases.[1][4]

-

Wetting Agents: In agricultural and industrial applications.[1][2]

-

Research: The isotopically labeled version is used as an internal standard for the quantification of nonylphenol ethoxylates in environmental matrices.

Toxicology and Environmental Considerations: A Critical Perspective

The primary concern with nonylphenol ethoxylates, including 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate, is their environmental persistence and the endocrine-disrupting effects of their degradation products, particularly nonylphenol.[6][7]

-

Biodegradation: NPEs biodegrade in the environment and in wastewater treatment plants to shorter-chain NPEs and ultimately to nonylphenol.[17]

-

Toxicity: Nonylphenol is toxic to aquatic organisms and is a known endocrine disruptor, meaning it can interfere with the hormonal systems of wildlife and potentially humans.[6][7]

Safety and Handling

Based on the safety data for similar nonylphenol ethoxylates, the following precautions should be taken:

-

Eye and Skin Irritation: Can cause serious eye and skin irritation.[18]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[18]

-

Handling: Wear protective gloves, eye protection, and face protection. Avoid release to the environment.[18]

Caption: Environmental degradation pathway and associated hazards.

Conclusion: A Call for Further Research

4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate represents a specific molecule within a commercially significant but environmentally controversial class of compounds. While its properties can be largely inferred from the broader family of nonylphenol ethoxylates, dedicated research into this and other specific isomers is warranted to fully understand their unique environmental behavior and toxicological profiles. As regulations on NPEs become more stringent globally, the development of safer and more sustainable alternatives remains a critical area of research for the chemical industry.

References

-

Shree Vallabh Chemical. (n.d.). Nonylphenol Ethoxylate: A Comprehensive Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nonylphenol ethoxylates. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Nonoxynols. Retrieved from [Link]

-

Maine Department of Environmental Protection. (2010, September 2). Nonylphenol and Nonylphenol Ethoxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical synthesis of nonylphenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of nonylphenol ethoxylate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, April 28). Fact Sheet: Nonylphenols and Nonylphenol Ethoxylates. Retrieved from [Link]

-

Miljøstyrelsen. (2000, March 1). Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6. PubChem Compound Database. Retrieved from [Link]

-

Redox. (2025, September 23). Safety Data Sheet Nonylphenol, ethoxylate (5 EO). Retrieved from [Link]

-

Rimpro India. (n.d.). Nonylphenol Ethoxylates as Valuable Industrial Surfactants. Retrieved from [Link]

-

American Cleaning Institute. (n.d.). Alkylphenol ethoxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylphenol. Retrieved from [Link]

-

Venus Ethoxyethers. (n.d.). Ethoxylated Surfactants | Applications. Retrieved from [Link]

-

GOV.UK. (n.d.). Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards. Retrieved from [Link]

- Google Patents. (n.d.). WO2015079451A1 - Alkylphenol ethoxylates and a process for preparing the same.

Sources

- 1. What are Nonyl Phenol Ethoxylates (NPE)? l Elchemy [elchemy.com]

- 2. Nonoxynols - Wikipedia [en.wikipedia.org]

- 3. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]

- 4. shreechem.in [shreechem.in]

- 5. Nonylphenol Ethoxylates as Valuable Industrial Surfactants [rimpro-india.com]

- 6. Nonyl Phenol Ethoxylates l Concerns - Elchemy [elchemy.com]

- 7. maine.gov [maine.gov]

- 8. epa.gov [epa.gov]

- 9. 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 | C15H24O | CID 46781371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(3’,6’-Dimethyl-3’-heptyl)phenol | LGC Standards [lgcstandards.com]

- 11. Nonylphenol ethoxylates - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. www2.mst.dk [www2.mst.dk]

- 13. cleaninginstitute.org [cleaninginstitute.org]

- 14. Ethoxylates | Ethoxylated Surfactants | Applications | Venus Ethoxyethers [venus-goa.com]

- 15. Alkylphenol - Wikipedia [en.wikipedia.org]

- 16. prepchem.com [prepchem.com]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. redox.com [redox.com]

An In-depth Technical Guide to 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate: Structure and Synthesis

<

This guide provides a comprehensive overview of the chemical structure and synthetic pathways for 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate, a non-ionic surfactant of significant interest in various industrial applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound's synthesis and molecular architecture.

Introduction to Alkylphenol Ethoxylates

Alkylphenol ethoxylates (APEs) are a major class of non-ionic surfactants produced by the ethoxylation of alkylphenols.[1][2] These compounds consist of a hydrophobic alkylphenol moiety and a hydrophilic polyethylene oxide chain.[3] The length of the ethoxylate chain and the structure of the alkyl group determine the surfactant's properties, making APEs versatile for use as detergents, emulsifiers, wetting agents, and dispersing agents in numerous industrial and consumer products.[2][4] The specific compound of interest, 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate, belongs to this family, featuring a highly branched nonylphenol hydrophobe.

Molecular Structure and Elucidation

The chemical structure of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate is characterized by three key components: a phenol ring, a branched nonyl alkyl group, and a diethoxylate chain.

-

Phenol Ring: The foundational aromatic structure to which the other components are attached.

-

3',6'-Dimethyl-3'-heptyl Group: This highly branched nine-carbon alkyl chain is attached to the phenol ring at the para position (position 4). Its formal IUPAC name is 3,6-dimethylheptan-3-yl.[5] The branching is a critical feature that influences the molecule's physical properties and performance as a surfactant.

-

Diethoxylate Chain: Two repeating units of ethylene oxide are attached to the phenolic oxygen, forming a short hydrophilic chain. The chemical name for this group is 2-[2-(phenoxy)ethoxy]ethanol.[6]

The complete chemical name is 2-{2-[4-(3',6'-Dimethyl-3'-heptyl)phenoxy]ethoxy}ethanol. The molecular formula is C19H32O3.[6] Isotope-labeled versions of this compound, such as the 13C-labeled variant, are available for research purposes, particularly in environmental and metabolic studies.[7][8][9][10][11][12]

Below is a diagram illustrating the chemical structure of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate.

Caption: Chemical structure of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate.

Synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate

The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate is a two-step process:

-

Alkylation of Phenol: The synthesis of the hydrophobic alkylphenol precursor.

-

Ethoxylation of the Alkylphenol: The addition of ethylene oxide to form the final surfactant.

Step 1: Synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol via Friedel-Crafts Alkylation

The first step involves the alkylation of phenol with a suitable alkylating agent to introduce the 3',6'-dimethyl-3'-heptyl group onto the aromatic ring. This is typically achieved through a Friedel-Crafts alkylation reaction.[13]

Reaction: Phenol + 3,6-Dimethyl-3-heptene (or 3,6-Dimethyl-3-heptanol) → 4-(3',6'-Dimethyl-3'-heptyl)phenol

Causality Behind Experimental Choices:

-

Choice of Alkylating Agent: While alkyl halides can be used, alkenes are often preferred in industrial settings for their availability and lower cost.[13] In this case, 3,6-dimethyl-3-heptene would be the corresponding alkene. Alternatively, the alcohol 3,6-dimethyl-3-heptanol can be used.

-

Catalyst Selection: A strong Lewis acid or a Brønsted acid is required to catalyze the reaction.[14][15] Common catalysts include aluminum chloride (AlCl3), ferric chloride (FeCl3), or acid-activated clays.[14][15] The choice of catalyst can influence the regioselectivity of the alkylation (i.e., the ratio of ortho to para substitution) and minimize side reactions like polyalkylation.[14] Using an excess of the aromatic reactant can also help to reduce polyalkylation.[14]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure a sufficient reaction rate. The specific temperature and reaction time will depend on the chosen catalyst and reactants.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

-

Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel is charged with phenol and a suitable solvent (e.g., a non-polar organic solvent like hexane or toluene).

-

Catalyst Addition: The Lewis acid catalyst (e.g., AlCl3) is added portion-wise to the reactor while maintaining a controlled temperature. The lone pair of electrons on the oxygen of phenol can coordinate with the Lewis acid, which can deactivate the catalyst, so careful control of stoichiometry is important.[16]

-

Addition of Alkylating Agent: The alkylating agent (3,6-dimethyl-3-heptene or 3,6-dimethyl-3-heptanol) is added dropwise from the addition funnel to the reaction mixture. The reaction is often exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched by the slow addition of water or a dilute acid to deactivate the catalyst. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to isolate the desired 4-(3',6'-Dimethyl-3'-heptyl)phenol isomer.

Step 2: Ethoxylation of 4-(3',6'-Dimethyl-3'-heptyl)phenol

The second step is the ethoxylation of the synthesized alkylphenol. This reaction involves the ring-opening polymerization of ethylene oxide initiated by the phenoxide ion.[17]

Reaction: 4-(3',6'-Dimethyl-3'-heptyl)phenol + 2 Ethylene Oxide → 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate

Causality Behind Experimental Choices:

-

Catalyst: The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[17] The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the ethylene oxide. Double metal cyanide (DMC) catalysts can also be employed for a more controlled ethoxylation.[18]

-

Reaction Conditions: Ethoxylation is a highly exothermic reaction and requires careful control of temperature and pressure to prevent a runaway reaction.[17] The reaction is typically carried out in a specialized high-pressure reactor (autoclave) under an inert atmosphere (e.g., nitrogen) to prevent the formation of explosive mixtures of ethylene oxide and air. The degree of ethoxylation (in this case, an average of two ethylene oxide units) is controlled by the stoichiometry of the reactants.[3][17]

Experimental Protocol: Ethoxylation of 4-(3',6'-Dimethyl-3'-heptyl)phenol

-

Reactor Preparation: A high-pressure autoclave is charged with the purified 4-(3',6'-Dimethyl-3'-heptyl)phenol and the basic catalyst (e.g., KOH).

-

Inerting and Heating: The reactor is sealed, purged with nitrogen to remove any oxygen, and then heated to the desired reaction temperature, typically in the range of 130-180°C.[17]

-

Ethylene Oxide Addition: Liquid ethylene oxide is introduced into the reactor at a controlled rate. The pressure in the reactor will increase as the ethylene oxide is added and consumed. The reaction temperature and pressure must be carefully monitored and controlled throughout the addition.

-

Digestion Period: After all the ethylene oxide has been added, the reaction mixture is held at the reaction temperature for a "digestion" period to ensure complete reaction.

-

Neutralization and Purification: The reactor is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The resulting salt is typically removed by filtration. The final product, 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate, is a liquid and may be used as is or subjected to further purification if required.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-stage synthesis process for 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate.

Caption: Synthetic workflow for 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C19H32O3 | [6] |

| Molecular Weight | 308.46 g/mol | [6] |

| IUPAC Name | 2-{2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethoxy}ethanol | [5] |

Conclusion

The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate is a well-established process rooted in fundamental organic chemistry principles, namely Friedel-Crafts alkylation and base-catalyzed ethoxylation. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are crucial for achieving high yields and purity of the final product. This technical guide provides the foundational knowledge for researchers and scientists to approach the synthesis and application of this important non-ionic surfactant.

References

-

Alkylphenol. (n.d.). In Wikipedia. Retrieved from [Link]

-

Hebei Sancolo Chemicals Co., Ltd. (n.d.). Alkylphenol Formaldehyde Resin Ethoxylates. Retrieved from [Link]

- Google Patents. (n.d.). WO2015079451A1 - Alkylphenol ethoxylates and a process for preparing the same.

-

Venus Ethoxyethers Pvt. Ltd. (n.d.). Alkylphenol Ethoxylates | APEO Products. Retrieved from [Link]

- Google Patents. (n.d.). US7473677B2 - High productivity process for alkylphenol ethoxylates.

-

PubChem. (n.d.). 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

-

Nano diainc. (n.d.). 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6. Retrieved from [Link]

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

ESSLAB. (n.d.). 4-(3,6-Dimethyl-3-heptyl)phenol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

American Cleaning Institute. (n.d.). Alkylphenol ethoxylate. Retrieved from [Link]

- Google Patents. (n.d.). US2831898A - Phenol alkylation process.

-

Barodawala, B. (2023, October 12). Basics of Ethoxylation reaction [Video]. YouTube. [Link]

-

MDPI. (n.d.). Removal of an Ethoxylated Alkylphenol by Adsorption on Zeolites and Photocatalysis with TiO 2 /Ag. Applied Sciences, 11(16), 7586. [Link]

-

Fisher Scientific. (n.d.). 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate, TRC. Retrieved from [Link]

Sources

- 1. WO2015079451A1 - Alkylphenol ethoxylates and a process for preparing the same - Google Patents [patents.google.com]

- 2. Alkylphenol Ethoxylates | APEO Products | Venus Ethoxyethers [venus-goa.com]

- 3. cleaninginstitute.org [cleaninginstitute.org]

- 4. sancolo.com [sancolo.com]

- 5. 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 | C15H24O | CID 46781371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(3’,6’-Dimethyl-3’-heptyl)phenol Diethoxylate, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 | Nano diainc [nanodiainc.com]

- 9. 4-(3,6-Dimethyl-3-heptyl)phenol-diethoxylate-ring-13C6 10ug/mL acetone, analytical standard 1173019-36-7 [sigmaaldrich.com]

- 10. 4-(1-乙基-1,4-二甲基戊基)苯酚-13C6 (环-13C6) 溶液 10 μg/mL in acetone, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. biomall.in [biomall.in]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. mt.com [mt.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. youtube.com [youtube.com]

- 18. US7473677B2 - High productivity process for alkylphenol ethoxylates - Google Patents [patents.google.com]

"4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate" molecular weight

An In-Depth Technical Guide to the Molecular Weight Determination of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate, a branched nonylphenol ethoxylate. It details the calculation of its molecular weight, discusses its structural characteristics, and presents state-of-the-art analytical methodologies for its characterization. This document is intended to serve as a valuable resource for professionals in research and development, offering both theoretical understanding and practical, field-proven protocols for the analysis of this non-ionic surfactant and related compounds.

Introduction: Understanding the Compound

4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate is a specific isomer of nonylphenol ethoxylates (NPEOs), a class of non-ionic surfactants widely used in various industrial and consumer products.[1][2] Due to the manufacturing process, commercial nonylphenol is a complex mixture of many branched isomers. The specific isomer, 4-(3',6'-dimethyl-3'-heptyl)phenol, is one of the most prevalent in these technical mixtures. The ethoxylation of this phenol introduces a polyethylene glycol chain, which in this case consists of two ethylene oxide units. The structure and properties of these compounds are of significant interest due to their widespread presence in the environment and their potential as endocrine disruptors.[2] Accurate determination of their molecular weight and structure is crucial for both regulatory monitoring and research into their biological and environmental impact.

Molecular Weight and Chemical Structure

Chemical Structure

The chemical structure of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate consists of three main parts:

-

Aromatic Phenol Ring: A benzene ring with a hydroxyl group.

-

Branched Alkyl Chain: A 3,6-dimethyl-3-heptyl group attached to the para position of the phenol ring.

-

Diethoxylate Chain: A short chain of two repeating ethylene oxide units attached to the phenolic oxygen.

Molecular Formula and Molecular Weight Calculation

The molecular formula of 4-(3',6'-Dimethyl-3'-heptyl)phenol is C15H24O. The addition of a diethoxylate group (-OCH2CH2OCH2CH2OH) adds 4 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms.

Therefore, the molecular formula for 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate is C19H32O3 .

The molecular weight can be calculated based on the atomic weights of its constituent elements:

-

Carbon (C): 12.011 g/mol

-

Hydrogen (H): 1.008 g/mol

-

Oxygen (O): 15.999 g/mol

Calculation: (19 * 12.011) + (32 * 1.008) + (3 * 15.999) = 228.209 + 32.256 + 47.997 = 308.462 g/mol

This calculated molecular weight is a fundamental property used in various analytical and experimental procedures. A stable isotope-labeled version, 4-(3',6'-Dimethyl-3'-heptyl)phenol-diethoxylate-ring-13C6, has a molecular weight of 314.41 g/mol , which accounts for the six 13C isotopes in the benzene ring.[3]

Structural Isomerism

It is critical to recognize that "nonylphenol" typically refers to a complex mixture of isomers. The specific branched structure of 4-(3',6'-dimethyl-3'-heptyl)phenol influences its physicochemical properties and, consequently, its behavior in analytical systems compared to other linear or branched nonylphenols.

Analytical Methodologies for Characterization

The determination of the molecular weight and characterization of alkylphenol ethoxylates like 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate is most effectively achieved through mass spectrometry (MS), often coupled with a chromatographic separation technique.[4][5][6][7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For non-ionic surfactants, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the analysis of intact molecules with minimal fragmentation.[4]

Key Insights for MS Analysis:

-

Adduct Formation: In positive ion mode ESI-MS, non-ionic surfactants like this one readily form adducts with cations such as protons ([M+H]+), sodium ([M+Na]+), and ammonium ([M+NH4]+).[4] Observing these different adducts can help to confidently determine the molecular weight of the neutral molecule.

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-ToF) mass spectrometers provide high mass accuracy, enabling the determination of the elemental composition of the molecule.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling liquid chromatography with mass spectrometry allows for the separation of complex mixtures prior to detection. This is particularly important for analyzing commercial nonylphenol ethoxylate products, which contain a distribution of ethoxymers and alkyl chain isomers.[1][8]

Experimental Protocol: LC-MS for Alkylphenol Ethoxylate Analysis

-

Sample Preparation: Dilute the sample in a suitable solvent mixture, such as water/acetonitrile, to an appropriate concentration.[9]

-

Chromatographic Separation:

-

Column: A C8 or C18 reversed-phase column is typically used.[6][9]

-

Mobile Phase: A gradient elution using a binary solvent system, such as water with a small amount of an ammonium acetate buffer (A) and an organic phase like acetonitrile/isopropanol (B), is effective.[9]

-

Flow Rate: A typical flow rate is in the range of 0.3-1 mL/min.[5][9]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Scan for the expected m/z values of the protonated, sodiated, and ammoniated adducts of the target molecule. For 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate (MW = 308.46), these would be approximately:

-

[M+H]+: 309.47 m/z

-

[M+Na]+: 331.45 m/z

-

[M+NH4]+: 326.50 m/z

-

-

Tandem Mass Spectrometry (MS/MS): For structural confirmation, the precursor ion of interest can be isolated and fragmented to produce a characteristic fragmentation pattern.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

For shorter-chain ethoxylates, GC-MS can be a viable analytical option. However, derivatization is often required to increase the volatility of the analytes. GC provides high separation efficiency for different isomers.[7]

Data Presentation and Visualization

Table 1: Molecular Weight and Calculated m/z Values

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]+ (m/z) | [M+Na]+ (m/z) | [M+NH4]+ (m/z) |

| 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate | C19H32O3 | 308.46 | 309.47 | 331.45 | 326.50 |

Diagram 1: Chemical Structure of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate

Caption: Workflow for the analysis of alkylphenol ethoxylates by LC-MS.

Conclusion

The precise molecular weight of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate is 308.462 g/mol . This value is fundamental for its accurate identification and quantification using modern analytical techniques. Mass spectrometry, particularly when coupled with liquid chromatography, offers a robust and sensitive platform for the characterization of this and other non-ionic surfactants. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with these complex compounds.

References

- Multidimensional Mass Spectrometry of Multicomponent Nonionic Surfactant Blends.

- Analysis of Non-Ionic Surfactant Triton X-100 Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. PMC - NIH.

- Simultaneous analysis of anionic, amphoteric and non-ionic surfactants using ultra-high speed LC-MS/MS. Shimadzu.

- Liquid chromatography-mass spectrometry of nonionic surfactants using electrospray ionization.

- The determination methods for non-ionic surfactants. JOCPR.

- 4-(3,6-Dimethyl-3-heptyl)

- 4-(3,6-Dimethyl-3-heptyl)phenol-diethoxylate-ring- 13 C 6 solution. Sigma-Aldrich.

- Analysis of Alkylphenols Using New Internal Standards. Sigma-Aldrich.

- Chemical Analysis of Alcohol Ethoxylates and Alkylphenol Ethoxylates.

- Determination of Alkylphenol Ethoxylates and Their Degradation Products in Liquid and Solid Samples.

- LC/MS/MS: Analysis of Alkylphenol Ethoxylates (APEO) And Alkylphenols (AP) In Textiles. PerkinElmer.

- Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxyl

- Regioselective Synthesis of a Branched Isomer of Nonylphenol, 4-(3',6'-Dimethyl-3'-heptyl)phenol. ElectronicsAndBooks.

Sources

- 1. researchgate.net [researchgate.net]

- 2. LC/MS/MS: Analysis of Alkylphenol Ethoxylates (APEO) And Alkylphenols (AP) In Textiles [perkinelmer.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analysis of Non-Ionic Surfactant Triton X-100 Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. epa.gov [epa.gov]

- 9. shimadzu.com [shimadzu.com]

Introduction: The Pivotal Role of Micellization in Advanced Formulations

An In-Depth Technical Guide to the Critical Micelle Concentration of Novel Non-Ionic Surfactants

In the landscape of pharmaceutical sciences and drug development, non-ionic surfactants are indispensable tools.[1][2][3] Their utility in solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), stabilizing emulsions, and improving the wetting of hydrophobic compounds is well-established.[1][4] At the heart of these functions lies a fundamental physicochemical parameter: the Critical Micelle Concentration (CMC) . The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized spherical structures known as micelles.[5][6][7]

Below the CMC, non-ionic surfactants primarily adsorb at interfaces, such as the air-water or oil-water interface, leading to a reduction in surface tension.[8][9] However, once the CMC is reached, the interface becomes saturated, and any additional surfactant monomers aggregate in the bulk solution to form micelles.[6][10] This process is thermodynamically driven to minimize the unfavorable contact between the surfactant's hydrophobic tail and the aqueous solvent.[10] The hydrophobic core of these micelles creates a unique microenvironment capable of encapsulating lipophilic drugs, thereby increasing their apparent aqueous solubility. For researchers, a thorough understanding of the CMC is not merely academic; it is the cornerstone of designing effective, stable, and bioavailable drug delivery systems.[1][11]

This guide provides an in-depth exploration of the CMC of novel non-ionic surfactants, focusing on the principles, methodologies for determination, and key factors that influence this critical parameter.

Chapter 1: Methodologies for CMC Determination: A Comparative Analysis

The accurate determination of the CMC is essential for characterizing any new surfactant.[12] Various methods exist, each with distinct principles, advantages, and limitations. The choice of method is a critical experimental decision that depends on the nature of the surfactant, the required precision, and available instrumentation.

Surface Tensiometry: The Gold Standard

Surface tensiometry is a classical and direct method for determining the CMC.[13] It is predicated on the principle that as surfactant concentration increases, monomers adsorb at the air-water interface, causing a progressive decrease in surface tension.[8][14] Once micelles begin to form at the CMC, the concentration of free monomers in the bulk solution remains relatively constant, and thus the surface tension plateaus.[8][10][14]

Causality Behind the Method: The break point in the plot of surface tension versus the logarithm of surfactant concentration directly corresponds to the CMC.[15] This method is robust and applicable to both ionic and non-ionic surfactants.[15]

Experimental Protocol: CMC Determination via the Wilhelmy Plate Method

-

Preparation of Stock Solution: Accurately prepare a concentrated stock solution of the non-ionic surfactant in high-purity deionized water or a relevant buffer.

-

Serial Dilutions: Create a series of solutions with decreasing surfactant concentration. The range should be chosen to bracket the expected CMC.[15]

-

Instrument Calibration & Setup: Calibrate the surface tensiometer using a standard of known surface tension (e.g., pure water). Ensure the platinum Wilhelmy plate is meticulously cleaned (e.g., by flaming) to ensure proper wetting.

-

Measurement Sequence: Begin measurements with the most dilute solution and proceed to the most concentrated to minimize cross-contamination.

-

Equilibration: Allow each solution to equilibrate thermally and at the surface before recording the surface tension value.

-

Data Plotting and Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).[15] The CMC is determined from the intersection of the two linear regions of the plot.[8]

Workflow for Surface Tensiometry

Caption: Workflow for CMC determination using surface tensiometry.

Fluorescence Spectroscopy: A High-Sensitivity Approach

Fluorescence spectroscopy is a highly sensitive method for CMC determination, particularly useful for systems with very low CMC values.[15][16][17] The technique utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment.[13]

Causality Behind the Method: Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, it preferentially partitions into the nonpolar, hydrophobic core of the micelles.[13] This change in microenvironment causes a distinct shift in the pyrene fluorescence emission spectrum. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is highly sensitive to solvent polarity. A sharp change in the I₁/I₃ ratio plotted against surfactant concentration indicates the onset of micellization.[15]

Experimental Protocol: CMC Determination using Pyrene as a Probe

-

Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Sample Preparation: To a series of vials containing the different surfactant concentrations, add a small aliquot of the pyrene stock solution. The final pyrene concentration should be very low (~1 µM) to avoid excimer formation.

-

Solvent Evaporation: Gently evaporate the organic solvent, leaving a thin film of pyrene.

-

Incubation: Add the corresponding surfactant solutions to each vial and allow them to equilibrate overnight in the dark to ensure complete partitioning of the probe.

-

Fluorescence Measurement: Set the excitation wavelength to ~335 nm and record the emission spectra from ~350 nm to 450 nm.

-

Data Analysis: Determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Plot the I₁/I₃ ratio as a function of surfactant concentration. The CMC is often determined from the inflection point of a sigmoidal fit to the data.

Principle of the Fluorescence Probe Method

Caption: Principle of the fluorescence probe method for CMC determination.

Other Key Methodologies

-

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic size of particles in a solution. Below the CMC, only small monomers are present. At the CMC, the formation of larger aggregates (micelles) leads to a sharp increase in the scattered light intensity and the appearance of a new size population, allowing for CMC determination.[18][19] This technique is also invaluable for characterizing the size and polydispersity of the micelles formed.[20][21]

-

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with micelle formation.[22] By titrating a concentrated surfactant solution into a buffer, one can measure the enthalpy of demicellization or micellization. The resulting enthalpogram shows a distinct transition at the CMC, providing both the CMC and the enthalpy of micellization (ΔHmic) in a single experiment.[22][23][24]

-

Conductometry: This method is highly effective for ionic surfactants, as micelle formation alters the solution's conductivity. However, it is generally unsuitable for non-ionic surfactants because they do not significantly change the conductivity of the solution.[17][25] While some specialized impedance spectroscopy techniques have been explored for non-ionics, they are not as straightforward.[26][27]

Comparative Summary

For the formulation scientist, selecting the appropriate method is crucial. The following table provides a comparative overview to guide this decision.

| Method | Principle | Advantages | Limitations | Suitability for Novel Non-ionics |

| Surface Tensiometry | Change in interfacial tension | Direct, robust, well-established. | Requires meticulous cleaning; can be affected by impurities; less sensitive for very low CMCs.[14] | Excellent: A primary, reliable method. |

| Fluorescence Spectroscopy | Polarity-sensitive probe | Highly sensitive, requires small sample volume, good for low CMCs.[15][16][17] | Indirect method; the probe itself can potentially influence micellization.[14] | Excellent: Ideal for low-concentration systems and high-throughput screening. |

| Dynamic Light Scattering (DLS) | Detection of aggregate formation | Provides size data post-CMC; non-invasive.[18] | Less precise for determining the exact CMC point compared to other methods. | Good: Best used to confirm micelle formation and for characterization. |

| Isothermal Titration Calorimetry (ITC) | Enthalpy of micellization | Provides thermodynamic data (ΔHmic); highly accurate.[22] | Requires specialized, expensive equipment; can be time-consuming. | Excellent: Provides the most comprehensive thermodynamic profile. |

| Conductometry | Change in molar conductivity | Simple and precise. | Not suitable for non-ionic surfactants.[25] | Poor: Not a recommended primary method. |

Chapter 2: Critical Factors Influencing the CMC of Non-Ionic Surfactants

The CMC is not an immutable constant; it is highly sensitive to the molecular structure of the surfactant and the conditions of the solution. A deep understanding of these factors is essential for predicting surfactant behavior and for rational formulation design.

| Factor | Effect on CMC | Mechanistic Rationale |

| Hydrophobic Group Structure | Increasing the length of the hydrophobic tail (e.g., alkyl chain) causes a logarithmic decrease in the CMC.[28][29] | A larger hydrophobic chain increases the molecule's overall hydrophobicity, making it less favorable to remain as a monomer in water and thus promoting aggregation at a lower concentration.[28] |

| Hydrophilic Group Structure | Increasing the size or hydrophilicity of the headgroup (e.g., adding more ethylene oxide units) increases the CMC.[28][30] | A larger hydrophilic headgroup increases the surfactant's solubility in water and creates more steric hindrance and repulsion between headgroups in a micelle, making aggregation less favorable.[28] |

| Temperature | The effect is often non-linear. For many non-ionic surfactants, the CMC initially decreases with temperature, reaches a minimum, and then increases .[30][31] | Initially, rising temperature reduces the hydration of the hydrophilic headgroups, which promotes micellization.[32] At higher temperatures, increased thermal energy can disrupt the structured water around the hydrophobic tails, making micellization less favorable.[31][32] |

| Additives & Electrolytes | The effect is generally minimal compared to ionic surfactants.[28] | Non-ionic surfactants lack a formal charge, so their aggregation is not significantly screened by the presence of salts. However, high concentrations of additives can alter solvent properties, indirectly affecting the CMC.[32] |

| pH | Typically has very little effect .[33] | The hydrophilic headgroups of most common non-ionic surfactants (e.g., polyoxyethylenes) are not ionizable and therefore are insensitive to changes in pH.[32] |

Conclusion: From Characterization to Application

The critical micelle concentration is a foundational parameter in the study and application of novel non-ionic surfactants. Its accurate determination is a prerequisite for any meaningful research or product development, from fundamental physicochemical characterization to the design of sophisticated drug delivery vehicles. As this guide has detailed, a variety of robust techniques are available, each offering unique insights. The choice of method should be a deliberate one, guided by the specific properties of the surfactant and the research question at hand. By understanding the interplay between molecular structure, environmental factors, and the CMC, researchers and formulation scientists can harness the full potential of non-ionic surfactants to develop innovative and effective pharmaceutical products.

References

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]

-

Method for Measurement of Critical Micelle Concentration. (n.d.). Just Agriculture. Retrieved January 21, 2026, from [Link]

-

Determination of the critical micelle concentration of surfactants using fluorescence strategies. (2021). Soft Matter (RSC Publishing). Retrieved January 21, 2026, from [Link]

-

Novel Fluorescence Spectral Deconvolution Method for Determination of Critical Micelle Concentrations Using the Fluorescence Probe PRODAN. (2005). Langmuir - ACS Publications. Retrieved January 21, 2026, from [Link]

-

Factors affecting critical micelle concentration and micellar size. (n.d.). Pharmaceutical Press. Retrieved January 21, 2026, from [Link]

-

Measurement of Critical Micelle Concentration. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Critical micelle concentration (CMC) and surfactant concentration. (n.d.). KRÜSS Scientific. Retrieved January 21, 2026, from [Link]

-

Pharmaceutical applications of non-ionic surfactants. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Surfactant micelle characterization using dynamic light scattering. (2011). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Non-ionic surfactants and their application. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]

-

Measurement of critical micelle concentration of nonionic surfactant solutions using impedance spectroscopy technique. (1998). Review of Scientific Instruments | AIP Publishing. Retrieved January 21, 2026, from [Link]

-

Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. (2020). NIH. Retrieved January 21, 2026, from [Link]

-

Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. (2012). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. (2022). PubMed. Retrieved January 21, 2026, from [Link]

-

Non-ionic surfactants and their applications. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]

-

Advantages and Uses of Nonionic Surfactants. (n.d.). Wuxi Weiheng Chemical Co., Ltd. Retrieved January 21, 2026, from [Link]

-

WP4005: Determination of critical micelle concentration by dynamic light scattering. (n.d.). Waters. Retrieved January 21, 2026, from [Link]

-

Application of nonionic surfactants as penetration enhancer in transdermal drug delivery. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Modeling of the Critical Micelle Concentration (CMC) of Nonionic Surfactants with an Extended Group-Contribution Method. (2010). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved January 21, 2026, from [Link]

-

How to measure surface tension and CMC (Critical Micelle Concentration). (2020). USA KINO Industry Co., Ltd. Retrieved January 21, 2026, from [Link]

-

Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation. (n.d.). Muser. Retrieved January 21, 2026, from [Link]

-

Critical Micelle Concentrations of Nonionic Surfactants in Organic Solvents: Approximate Prediction with UNIFAC. (2001). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Critical Micelle Concentration (CMC). (n.d.). Nanoscience Instruments. Retrieved January 21, 2026, from [Link]

-

Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory. (2024). arXiv. Retrieved January 21, 2026, from [Link]

-

Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. (2020). Langmuir - ACS Publications. Retrieved January 21, 2026, from [Link]

-

Critical micelle concentration. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Determination of the critical micelle concentration in simulations of surfactant systems. (2016). The Journal of Chemical Physics. Retrieved January 21, 2026, from [Link]

-

Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. (2022). NIH. Retrieved January 21, 2026, from [Link]

-

CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. (2022). University of Huddersfield Research Portal. Retrieved January 21, 2026, from [Link]

-

Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. (2020). NIH. Retrieved January 21, 2026, from [Link]

-

Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (2022). NIH. Retrieved January 21, 2026, from [Link]

-

Determination of the Critical Micelle Concentration of Neutral and Ionic Surfactants with Fluorometry, Conductometry, and Surface Tension-A Method Comparison. (2018). PubMed. Retrieved January 21, 2026, from [Link]

-

Critical Micelle Concentrations of Nonionic Surfactants in Organic Solvents: Approximate Prediction with UNIFAC. (2001). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Effect of molecular weight for nonionic surfactants derived from renewable raw material on micellization process. (2024). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

-

(PDF) CONDUCTOMETRIC DETERMINATION OF THE CMC OF NONIONIC SURFACTANTS. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Ionic and non-ionic surfactants: Micelles, reverse micelles and micro heterogenous systems. (2022). CABI Digital Library. Retrieved January 21, 2026, from [Link]

-

How the CMC Adjust the Liquid Mixture Density and Viscosity of Non-Ionic Surfactants at Various Temperatures?. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Non -ionic surfactants and their application | PPTX [slideshare.net]

- 3. Non-ionic surfactants and their applications | PPTX [slideshare.net]

- 4. Advantages and Uses of Nonionic Surfactants - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 5. justagriculture.in [justagriculture.in]

- 6. nanoscience.com [nanoscience.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 9. Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory [arxiv.org]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 17. Determination of the Critical Micelle Concentration of Neutral and Ionic Surfactants with Fluorometry, Conductometry, and Surface Tension-A Method Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. wyatt.com [wyatt.com]

- 20. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 21. muser-my.com [muser-my.com]

- 22. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.aip.org [pubs.aip.org]

- 27. researchgate.net [researchgate.net]

- 28. pharmacy180.com [pharmacy180.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.aip.org [pubs.aip.org]

- 32. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 33. agilent.com [agilent.com]

Physicochemical properties of ethoxylated phenol surfactants

An In-depth Technical Guide to the Physicochemical Properties of Ethoxylated Phenol Surfactants

Authored by: Gemini, Senior Application Scientist

Abstract

Ethoxylated phenols, a prominent class of non-ionic surfactants, have been instrumental in a myriad of industrial and research applications, including drug formulation and delivery. Their utility is derived from a unique molecular architecture, comprising a hydrophobic alkylphenol moiety and a hydrophilic polyoxyethylene chain. This structure imparts amphiphilic properties, enabling the manipulation of interfacial phenomena. This technical guide provides a comprehensive exploration of the core physicochemical properties of ethoxylated phenol surfactants. We will delve into the causal relationships between molecular structure and functional properties such as the hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), surface tension reduction, and cloud point. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate a deeper understanding and application of these versatile molecules.

Molecular Architecture and Synthesis

Ethoxylated phenols, also known as alkylphenol ethoxylates (APEOs), are synthesized through a two-step process. The first step involves the alkylation of phenol with an alkene (e.g., octene, nonene) to produce the alkylphenol.[1][2] The resulting long-chain alkylphenol serves as the hydrophobic core of the surfactant.[2] The second step is ethoxylation, where ethylene oxide is added to the hydroxyl group of the alkylphenol.[1][3] The length of the resulting hydrophilic polyoxyethylene (EO) chain can be precisely controlled, which is critical as it dictates many of the surfactant's key properties.[4][5] Commercial APEOs are typically mixtures of oligomers with a range of EO chain lengths, where the stated number of EO units is an average.[4]

Caption: Synthesis workflow and general molecular structure of ethoxylated phenols.

The fundamental structure consists of a lipophilic/hydrophobic part (the alkylphenol) and a hydrophilic part (the polyoxyethylene chain). This amphiphilic nature is the source of their surface activity.

Key Physicochemical Properties

The functional behavior of an ethoxylated phenol surfactant in a given application is governed by a set of interrelated physicochemical properties. Understanding these properties is paramount for formulation design, particularly in drug delivery systems where stability, solubility, and bioavailability are critical.

Hydrophilic-Lipophilic Balance (HLB)

The HLB is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. It is determined by the relative contribution of the hydrophilic and hydrophobic portions of the molecule. For ethoxylated phenols, the primary determinant of HLB is the length of the polyoxyethylene chain; a longer chain results in a higher HLB value and greater water solubility.

The HLB system is an invaluable predictive tool for formulators. It allows for the selection of surfactants based on the specific requirements of the application, such as creating oil-in-water (O/W) or water-in-oil (W/O) emulsions.[6]

Table 1: HLB Values and Corresponding Applications

| HLB Range | Application |

|---|---|

| 1-3 | Anti-foaming agents |

| 3-6 | W/O Emulsifiers |

| 7-9 | Wetting and Spreading Agents |

| 8-18 | O/W Emulsifiers |

| 10-15 | Detergents |

| 13-18 | Solubilizers |

Source: Adapted from Griffin, W.C. and other industry standards.[7][8]

The ability to tune the HLB by adjusting the degree of ethoxylation makes these surfactants highly versatile.[3]

Critical Micelle Concentration (CMC)

In aqueous solutions, surfactant molecules initially adsorb at the air-water interface, causing a reduction in surface tension. As the surfactant concentration increases, a point is reached where the interface becomes saturated. Beyond this point, it becomes thermodynamically favorable for the surfactant molecules to aggregate into spherical structures called micelles.[5] This concentration is known as the Critical Micelle Concentration (CMC).[9][10]

The formation of micelles is an entropically driven process designed to minimize the unfavorable interaction between the hydrophobic tails and water molecules.[5] The hydrophobic cores of these micelles create a microenvironment capable of solubilizing poorly water-soluble compounds, a principle widely exploited in drug delivery to enhance the bioavailability of hydrophobic drugs.[9][11][12]

The CMC is a critical parameter that is influenced by the surfactant's molecular structure. For ethoxylated phenols, the CMC generally increases with an increasing number of ethyleneoxy units.[5][10]

Caption: Relationship between molecular structure and key physicochemical properties.

Table 2: CMC Values for Nonylphenol Ethoxylates (NPEs) in Water at 25°C

| Surfactant (n = EO units) | Critical Micelle Concentration (mol/L) |

|---|---|

| NPE-9 | 6.0 x 10⁻⁵ |

| NPE-10 | 6.8 x 10⁻⁵ |

| NPE-12 | 8.6 x 10⁻⁵ |

| NPE-15 | 1.1 x 10⁻⁴ |

| NPE-20 | 1.6 x 10⁻⁴ |

Source: Compiled from various sources.[10] Note: Values can vary with experimental conditions.

Surface Tension Reduction

A defining characteristic of surfactants is their ability to lower the surface tension of a liquid or the interfacial tension between two immiscible liquids. Ethoxylated phenols are highly effective in this regard. When added to water, the amphiphilic molecules orient themselves at the air-water interface, with the hydrophobic tails directed towards the air and the hydrophilic heads in the water. This disrupts the cohesive energy at the surface, leading to a decrease in surface tension.

The surface tension decreases with increasing surfactant concentration up to the CMC.[5] Once micelles begin to form, the concentration of monomeric surfactant in the bulk solution and at the interface remains relatively constant, and thus the surface tension plateaus.[13][14] This property is fundamental to their function as wetting agents, emulsifiers, and dispersants.[3] For instance, in a study of nonyl phenols, interfacial tensions between crude oil and water were reduced from 27.86 mN/m to as low as 1.85 mN/m.[14]

Cloud Point

Non-ionic surfactants containing polyoxyethylene chains, such as APEOs, exhibit a unique temperature-dependent solubility behavior in water, known as the cloud point.[15] The cloud point is the temperature at which an aqueous solution of the surfactant becomes turbid upon heating.[16][17] This phenomenon occurs because the hydrogen bonds between water molecules and the ether oxygen atoms of the hydrophilic chain weaken as the temperature increases. This dehydration makes the surfactant less soluble, leading to phase separation.[18]

The cloud point is directly related to the length of the EO chain; a higher degree of ethoxylation results in a higher cloud point.[18] This parameter is of great practical importance, as the performance of a non-ionic surfactant (e.g., in detergency or emulsification) is often optimal at or near its cloud point.[17] The cloud point can also be influenced by the presence of other components in a formulation, such as electrolytes, which typically lower it.[15][19]

Experimental Protocols for Characterization

The trustworthiness of any formulation relies on accurate and reproducible characterization of its components. The following protocols describe standard methods for determining key physicochemical properties of ethoxylated phenol surfactants.

Protocol: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

This protocol describes the use of the Wilhelmy plate method to determine the CMC. The principle is based on measuring the surface tension of a series of surfactant solutions of increasing concentration and identifying the concentration at which the surface tension ceases to change significantly.[5]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the ethoxylated phenol surfactant in deionized water, ensuring the concentration is well above the expected CMC.

-

Instrument Calibration: Calibrate a force tensiometer using a substance of known surface tension (e.g., pure deionized water, 72.8 mN/m at 20°C).

-

Sample Preparation: Prepare a series of dilutions from the stock solution. An automated dosing accessory is recommended for precision.

-

Measurement Sequence:

-

Measure the surface tension of the pure deionized water.

-

Incrementally add small, precise volumes of the stock solution to the water, allowing for mixing and equilibration at each step.

-

Record the surface tension after each addition.

-

-

Data Analysis:

-

Plot the measured surface tension (mN/m) as a function of the logarithm of the surfactant concentration (mol/L).

-

The resulting plot will show two distinct linear regions. The first region shows a steep decline in surface tension with increasing concentration. The second region (post-CMC) shows a plateau where surface tension is relatively constant.

-

The CMC is determined from the intersection point of the two lines fitted to these regions.[5]

-

Caption: Experimental workflow for CMC determination by surface tensiometry.

Protocol: Determination of Cloud Point

This protocol describes a simple visual method for determining the cloud point of a non-ionic surfactant solution.

Methodology:

-

Solution Preparation: Prepare a solution of the surfactant in deionized water at a specified concentration (e.g., 1% w/w).

-

Heating: Place the solution in a clear test tube and immerse it in a temperature-controlled water bath equipped with a magnetic stirrer.

-

Observation: Slowly heat the water bath while continuously stirring the sample solution.

-

Identification: The cloud point is the temperature at which the solution first shows a distinct cloudiness or turbidity.[16] Record this temperature.

-

Confirmation (Cooling): To confirm the result, remove the test tube from the heating bath and allow it to cool. The solution should become clear again. The temperature at which clarity returns can also be recorded to check for hysteresis.

Considerations in Research and Drug Development

While ethoxylated phenols offer excellent performance, their application is accompanied by significant environmental and toxicological concerns. The biodegradation of APEOs in the environment can lead to the formation of metabolites, such as nonylphenol and octylphenol, which are more persistent and toxic than the parent compounds.[20][21] These degradation products have been identified as endocrine disruptors, capable of mimicking estrogen and causing adverse effects in wildlife.[22][23][24]

Due to these concerns, regulatory bodies have restricted the use of APEOs in many regions, driving the development of safer alternatives.[25] For researchers and drug development professionals, it is crucial to be aware of these issues. Viable alternatives include:

-

Alcohol Ethoxylates (AEs): Derived from plant-based alcohols, they are more readily biodegradable and have a lower toxicity profile.[25]

-

Alkyl Polyglucosides (APGs): Made from sugars and fatty alcohols, these are non-toxic, highly biodegradable, and suitable for sensitive applications.[25]

The selection of a surfactant for a pharmaceutical formulation must balance performance requirements with safety and regulatory compliance. While APEOs provide a valuable performance benchmark, the use of greener alternatives is strongly encouraged.

References

- GOV.UK. (n.d.). Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards.

- KRUSS Scientific. (1995). Characterization of surfactants. Application Report AR201e.

- Ataman Kimya. (n.d.). OCTYL PHENOL ETHOXYLATE.

- MDPI. (2023). Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications.

- Sasol. (n.d.). Study of alkylphenol ethoxylate-free ether sulfates for emulsion polymerization.

- Matangi Industries. (n.d.). Alkyl Phenol Ethoxylate Manufacturer & Supplier in India.

-

Taylor & Francis Online. (2016). The effect of ethoxylated nonyl phenols on the interfacial tension between crude oil and water. Retrieved from [Link]

-

PCI Magazine. (2009). Alkylphenol Ethoxylate Alternatives for Coatings Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Critical micelle concentration (CMC) and c CMC at maximum effectiveness... [Table]. Retrieved from [Link]

- Google Patents. (2015). WO2015079451A1 - Alkylphenol ethoxylates and a process for preparing the same.

-

Scholarship@Western. (n.d.). Poly(ethyl glyoxylate) Solid-Core Particles for Drug Delivery. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Cloud Point of Non-ionic Surfactants. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies. Retrieved from [Link]

- Google Patents. (2008). US7473677B2 - High productivity process for alkylphenol ethoxylates.

-

Stepan Company. (2018). Nonionic Surfactant Cloud Point [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices. Retrieved from [Link]

-

PCC Group. (2025). HLB - what is it? Hydrophilic-lipophilic balance. Retrieved from [Link]

-

Miljøstyrelsen (Danish Environmental Protection Agency). (2016). Sundere Grundere Alternatives to alkyphenol ethoxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). An Environmental Assessment of Alkylphenol Ethoxylates and Alkylphenols. Retrieved from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

J R Hess Company, Inc. (n.d.). A Quick Look at "Cloud Point". Retrieved from [Link]

-

PubMed. (2018). Endocrine-disrupting metabolites of alkylphenol ethoxylates - A critical review of analytical methods, environmental occurrences, toxicity, and regulation. Retrieved from [Link]

-

Cranfield University. (n.d.). Analytical Methods for the Determination of Surfactants in Surface Water. Retrieved from [Link]

-

Shell. (2008). Alcohol Ethoxylates As Replacements for Alkylphenol Ethoxylates. Retrieved from [Link]

-

PubMed Central (PMC). (2017). Applications of nanoparticle systems in drug delivery technology. Retrieved from [Link]

-

PubMed. (n.d.). Hydrophilic-lipophilic balance, solubility parameter, and oil-water partition coefficient as universal parameters of nonionic surfactants. Retrieved from [Link]

-

HROC. (2024). Navigating the Shift: NPEO Replacement in Surfactants. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of nonylphenol and nonylphenol ethoxylates. On the possible role of micelles. Retrieved from [Link]

-

Toxic-Free Future. (n.d.). Get the Facts: APEs: Troubling Bubbles. Retrieved from [Link]

-

Wikipedia. (n.d.). Cloud point. Retrieved from [Link]

-

Stepan Company. (2018). Hydrophilic Lipophilic Balance Tech Video [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylphenol. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). A Simple and Rapid Method for the Detection of Non-Ionic Surfactants. Retrieved from [Link]

-

PubMed. (n.d.). Cloud point of nonionic surfactants: modulation with pharmaceutical excipients. Retrieved from [Link]

-

Biblioteka Nauki. (2013). Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment. Retrieved from [Link]

-

MDPI. (n.d.). Nano-Based Drug Delivery of Polyphenolic Compounds for Cancer Treatment: Progress, Opportunities, and Challenges. Retrieved from [Link]

-

Reddit. (2018). Alkylphenol ethoxylates: Origin, history, reasons for popularity?. Retrieved from [Link]

-

Periodica Polytechnica Chemical Engineering. (n.d.). DETERMINATION OF HLB VALUES OF SOME NONIONIC SURFACTANTS AND THEIR MIXTURES. Retrieved from [Link]

-

University of Toronto. (n.d.). Polyphenol-Enabled Drug Carriers: Nanoengineering and Organ Selective Delivery. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of the Non-Ionic Surfactant Triton-X Using UltraPerformance Convergence Chromatography (UPC2) with MS and UV Detection. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices. Retrieved from [Link]

-

Chemaxon. (2004). THE HLB SYSTEM. Retrieved from [Link]

Sources

- 1. WO2015079451A1 - Alkylphenol ethoxylates and a process for preparing the same - Google Patents [patents.google.com]

- 2. Alkylphenol - Wikipedia [en.wikipedia.org]

- 3. matangiindustries.com [matangiindustries.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. kruss-scientific.com [kruss-scientific.com]

- 6. youtube.com [youtube.com]

- 7. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]

- 8. shell.com [shell.com]

- 9. agilent.com [agilent.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nano-Based Drug Delivery of Polyphenolic Compounds for Cancer Treatment: Progress, Opportunities, and Challenges [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Cloud point - Wikipedia [en.wikipedia.org]

- 16. mt.com [mt.com]

- 17. jrhessco.com [jrhessco.com]

- 18. youtube.com [youtube.com]

- 19. Cloud point of nonionic surfactants: modulation with pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 21. researchgate.net [researchgate.net]

- 22. Endocrine-disrupting metabolites of alkylphenol ethoxylates - A critical review of analytical methods, environmental occurrences, toxicity, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. toxicfreefuture.org [toxicfreefuture.org]

- 24. bibliotekanauki.pl [bibliotekanauki.pl]

- 25. hroc.in [hroc.in]

An In-depth Technical Guide to the Physicochemical and Putative Biological Mechanisms of Action of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract